molecular formula C26H23N3O B3483535 2,3-diphenyl-6-(1-piperidinylcarbonyl)quinoxaline

2,3-diphenyl-6-(1-piperidinylcarbonyl)quinoxaline

Cat. No. B3483535
M. Wt: 393.5 g/mol
InChI Key: BDEDTAFRAQLAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-diphenyl-6-(1-piperidinylcarbonyl)quinoxaline is a chemical compound that has received significant attention in scientific research. It is commonly referred to as DCQX and is a synthetic analog of glutamate, a neurotransmitter that plays a critical role in the central nervous system. DCQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

DCQX acts as a competitive antagonist of NMDA receptors, which are activated by the neurotransmitter glutamate. By blocking the activity of NMDA receptors, DCQX can modulate the release of other neurotransmitters and alter neuronal signaling. This mechanism of action has been implicated in the potential therapeutic effects of DCQX in neurological disorders such as epilepsy and stroke.
Biochemical and Physiological Effects:
DCQX has been shown to have a range of biochemical and physiological effects on the central nervous system. It can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, and alter the activity of ion channels and second messenger systems. DCQX has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

DCQX has several advantages for lab experiments, including its selectivity for NMDA receptors and its ability to modulate glutamate signaling. However, it also has limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on DCQX, including its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Further studies are needed to investigate the mechanisms of action of DCQX and its effects on neuronal signaling and synaptic plasticity. Additionally, the development of more selective and less toxic analogs of DCQX may lead to new therapeutic options for neurological disorders.

Scientific Research Applications

DCQX has been widely used in scientific research to investigate the mechanisms of glutamate receptors and their role in various neurological disorders. It has been shown to selectively block the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity, learning, and memory. DCQX has also been used to study the effects of glutamate on neuronal excitability and synaptic transmission.

properties

IUPAC Name

(2,3-diphenylquinoxalin-6-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c30-26(29-16-8-3-9-17-29)21-14-15-22-23(18-21)28-25(20-12-6-2-7-13-20)24(27-22)19-10-4-1-5-11-19/h1-2,4-7,10-15,18H,3,8-9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEDTAFRAQLAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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